4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
CAS No.: 918132-97-5
Cat. No.: VC15917762
Molecular Formula: C15H11N5O
Molecular Weight: 277.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918132-97-5 |
|---|---|
| Molecular Formula | C15H11N5O |
| Molecular Weight | 277.28 g/mol |
| IUPAC Name | 4-(1H-indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
| Standard InChI | InChI=1S/C15H11N5O/c16-14(21)13-6-10(11-7-18-20-15(11)19-13)8-1-2-12-9(5-8)3-4-17-12/h1-7,17H,(H2,16,21)(H,18,19,20) |
| Standard InChI Key | SEOLOVUVERKYEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2)C=C1C3=CC(=NC4=C3C=NN4)C(=O)N |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions, often starting with halogenated precursors. For example, a related compound, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, is synthesized via iodination of a brominated pyrazolopyridine intermediate using iodine (I₂) under stirring conditions at 25°C, yielding 82.5% of the product . Subsequent coupling reactions with sulfonamide derivatives in isopropanol, catalyzed by Cuprous iodide (CuI) and potassium carbonate (K₂CO₃), produce target compounds with yields ranging from 72.1% to 77.3% .
Table 1: Synthesis Conditions and Yields for Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Reactants | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | 5-Bromo-1H-pyrazolo[3,4-b]pyridine, I₂ | None, 25°C | 82.5 |
| 8c | 6 + 5-methylisoxazole-3-yl | CuI, K₂CO₃, i-PrOH | 72.1 |
| 8d | 6 + pyrimidin-2-yl | CuI, K₂CO₃, i-PrOH | 75.9 |
Structural Confirmation
Structural characterization of these compounds relies on spectroscopic techniques:
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¹H NMR: Aromatic protons resonate between δ 7.17–8.59 ppm, with pyrazole NH groups appearing at δ 12.15 ppm .
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¹³C NMR: Carbonyl carbons (C=O) are observed at δ 165 ppm, while pyridine ring carbons range from δ 109–159 ppm .
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IR Spectroscopy: Stretching vibrations for sulfonamide (1342 cm⁻¹, asymmetric; 1157 cm⁻¹, symmetric) and amide (1650–1680 cm⁻¹) groups are prominent .
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Mass Spectrometry: Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ = 449.02 for Compound 8c) .
Biological Activity and Mechanisms
Antioxidant Properties
Pyrazolo[3,4-b]pyridine derivatives exhibit moderate to strong radical scavenging activity. In DPPH and Superoxide assays, Compound 8c demonstrated significant antioxidant efficacy, attributed to its electron-donating substituents (e.g., methylisoxazole), which enhance stability and reactivity toward free radicals .
Table 2: Antioxidant Activity of Selected Derivatives
| Compound | DPPH Scavenging (%) | Superoxide Scavenging (%) |
|---|---|---|
| 8b | 65.2 | 58.7 |
| 8c | 78.4 | 72.3 |
| 8d | 70.1 | 66.5 |
Mechanistic Insights
The antioxidant mechanism likely involves hydrogen atom transfer (HAT) from the NH groups of the pyrazole and sulfonamide moieties to neutralize free radicals. The planar aromatic system of the indole and pyrazolo[3,4-b]pyridine cores facilitates electron delocalization, enhancing radical stabilization .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Future Directions and Applications
While direct data on 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide are scarce, the pharmacological profile of its analogs suggests potential applications in oncology and neurodegenerative diseases. Future studies should prioritize:
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Synthetic Optimization: Developing catalytic systems to enhance yield and purity.
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Targeted Bioassays: Evaluating kinase inhibition and antiproliferative activity in cancer cell lines.
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Computational Modeling: Predicting binding affinities for CDK2 and TBK1 kinases.
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